3-(Hydroxymethyl)azepan-2-one
Overview
Description
3-(Hydroxymethyl)azepan-2-one is a cyclic organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . This compound is characterized by a seven-membered ring containing a nitrogen atom and a hydroxymethyl group attached to the third carbon. It is used in various scientific experiments due to its interesting physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-aminohexanoic acid with formaldehyde, followed by cyclization to form the azepan-2-one ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-carboxyazepan-2-one.
Reduction: The compound can be reduced to form 3-(hydroxymethyl)azepane.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
- Oxidation: 3-carboxyazepan-2-one
- Reduction: 3-(hydroxymethyl)azepane
- Substitution: Various substituted azepan-2-one derivatives
Scientific Research Applications
3-(Hydroxymethyl)azepan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrogen atom in the azepan-2-one ring can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
3-(Hydroxymethyl)azepan-2-one can be compared with other similar compounds, such as:
3-(Acylamino)azepan-2-ones: These compounds have an acylamino group instead of a hydroxymethyl group and exhibit different biological activities.
Oxazepines and Thiazepines: These compounds contain oxygen or sulfur atoms in the ring, respectively, and have distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(hydroxymethyl)azepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLVHINRWUEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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